4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide
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Overview
Description
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide is a chemical compound with the molecular formula C10H9FN2S2 and a molecular weight of 240.32 g/mol . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide typically involves the reaction of 4-fluorobenzyl chloride with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide involves its interaction with biological targets through the thiadiazole ring. The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes and interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl-3-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 2-(4-bromophenyl)-5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole
Uniqueness
4-Fluorobenzyl 5-methyl-1,3,4-thiadiazol-2-yl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRSYAKOCJHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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